molecular formula C19H32ClNO2 B6480482 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217080-62-0

1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B6480482
CAS RN: 1217080-62-0
M. Wt: 341.9 g/mol
InChI Key: GNWHGICEAAXQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride (TBMPH) is a synthetic compound that has been used in a variety of scientific research applications. TBMPH is a derivative of the piperidine class of compounds and has been studied for its potential as an analgesic, anti-inflammatory, and sedative agent. TBMPH has also been investigated for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine. We will also discuss potential future directions for the use of TBMPH in scientific research.

Mechanism of Action

The exact mechanism of action of 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is still not fully understood. However, it is believed that 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride acts as an agonist of the δ-opioid receptor, which is involved in the regulation of pain, inflammation, and sedation. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which may explain its effects on pain and sedation.
Biochemical and Physiological Effects
1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to have analgesic, anti-inflammatory, and sedative effects. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which may explain its effects on pain and sedation. 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has also been found to have a variety of other effects, such as the reduction of gastric acid secretion, the stimulation of gastric motility, and the inhibition of platelet aggregation.

Advantages and Limitations for Lab Experiments

1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has a number of advantages and limitations for laboratory experiments. One of the main advantages of 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is that it is relatively non-toxic, making it safe for use in laboratory experiments. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is easy to synthesize and is stable in aqueous solutions, making it easy to store and transport. However, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is not very soluble in water, which can limit its use in some experiments. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has a relatively short half-life, which can limit its use in some experiments.

Future Directions

1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has a variety of potential future applications in scientific research. 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have analgesic, anti-inflammatory, and sedative effects, and has also been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to have a variety of other effects, such as the reduction of gastric acid secretion, the stimulation of gastric motility, and the inhibition of platelet aggregation. As such, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride may have potential applications in the treatment of pain, inflammation, and other conditions. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride may have potential applications in the development of new drugs for the treatment of various diseases.

Synthesis Methods

1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can be synthesized by the reaction of 1-(4-tert-butylphenoxy)-3-methylpiperidine with hydrochloric acid. This reaction proceeds in two steps, with the first step involving the addition of the hydrochloric acid to the piperidine, followed by the second step involving the addition of the tert-butylphenoxy group. The product of this reaction is a white crystalline solid with a melting point of 96-98°C.

Scientific Research Applications

1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been studied for its potential application in scientific research, particularly in the areas of analgesic, anti-inflammatory, and sedative activities. 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have a significant analgesic effect in animal models, and has also been found to have anti-inflammatory and sedative activities. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been investigated for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.

properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.ClH/c1-15-7-5-6-12-20(15)13-17(21)14-22-18-10-8-16(9-11-18)19(2,3)4;/h8-11,15,17,21H,5-7,12-14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWHGICEAAXQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Tert-butyl)phenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

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